molecular formula C5H9N3O B177933 (3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine CAS No. 103457-61-0

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

Cat. No. B177933
CAS RN: 103457-61-0
M. Wt: 127.14 g/mol
InChI Key: FDWYISIKXAASEG-UHFFFAOYSA-N
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Description

“(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the empirical formula C5H10ClN3O and a molecular weight of 163.61 . It is a solid substance .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine”, has been a topic of interest in various research studies . These compounds have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The synthesis of these compounds often involves annulation reactions, followed by desulfurization/intramolecular rearrangement .


Molecular Structure Analysis

The molecular structure of “(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” can be represented by the SMILES string NCC1=NC(CC)=NO1.[H]Cl . This indicates that the molecule contains a 1,2,4-oxadiazole ring with an ethyl group and a methanamine group attached to it .


Physical And Chemical Properties Analysis

“(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” is a solid substance . The specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved information.

Safety and Hazards

“(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” is classified under Acute Tox. 4 Oral, indicating that it can be harmful if swallowed . It is also classified under Combustible Solids, suggesting that it can catch fire under certain conditions .

Future Directions

The future directions for the study and application of “(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine” and similar compounds could involve further exploration of their anti-infective properties . There is also potential for further refinement of the synthetic strategies for these compounds .

properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-2-4-7-5(3-6)9-8-4/h2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWYISIKXAASEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445295
Record name (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine

CAS RN

103457-61-0
Record name (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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